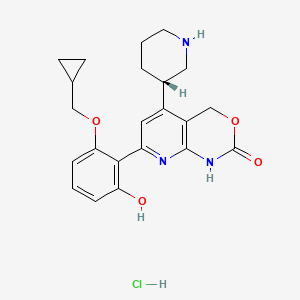

Bay 65-1942 hydrochloride

Description

a highly specific IKKbeta inhibito

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOAEZYOFWVHB-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600734-06-3 | |

| Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600734-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY65-1942 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY65-1942 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM458LV8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bay 65-1942 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ) subunit. This technical guide provides a comprehensive overview of its mechanism of action, detailing its role in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, IKKβ has emerged as a critical therapeutic target. This compound has been identified as a highly selective inhibitor of IKKβ, offering a valuable tool for investigating the physiological and pathological roles of the NF-κB pathway and as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of IKKβ. By binding to the ATP-binding pocket of the IKKβ enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrate, IκBα. This inhibition of IκBα phosphorylation is the critical step in blocking the downstream activation of the NF-κB signaling cascade. The prevention of IκBα degradation leads to the sequestration of NF-κB dimers in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and inhibition by Bay 65-1942.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency

| Parameter | Value | Species/Assay | Reference |

| IC50 (IKKβ) | 4 nM | Recombinant Human IKKβ | [1] |

| Ki (IKKβ) | 2 nM | Recombinant Human IKKβ (ATP-competitive) | [1] |

| IC50 (IKKα) | 135 nM | Recombinant Human IKKα | [1] |

| IC50 (Cell Viability, MYL-R cells) | 10 µM | 48-hour MTS assay | [2] |

Table 2: Kinase Selectivity Profile

Bay 65-1942 exhibits high selectivity for IKKβ over a panel of other kinases.

| Kinase | IC50 | Fold Selectivity vs. IKKβ | Reference |

| IKKβ | 4 nM | 1 | [1] |

| IKKα | 135 nM | >33 | [1] |

| IKKε | >10 µM | >2500 | [3] |

| MKK4 | >10 µM | >2500 | [3] |

| MKK7 | >10 µM | >2500 | [3] |

| ERK-1 | >10 µM | >2500 | [3] |

| Syk | >10 µM | >2500 | [3] |

| Lck | >10 µM | >2500 | [3] |

| Fyn | >10 µM | >2500 | [3] |

| PI3Kγ | >10 µM | >2500 | [3] |

| PKA | >10 µM | >2500 | [3] |

| PKC | >10 µM | >2500 | [3] |

Table 3: In Vivo Efficacy (Mouse Model of Myocardial Ischemia-Reperfusion)

| Treatment Group | Infarct Size (% of Area at Risk) | p-value vs. Vehicle | Reference |

| Sham | 5.8 ± 3.4 | <0.05 | [2] |

| Vehicle | 70.7 ± 3.4 | - | [2] |

| Bay 65-1942 (prior to ischemia) | 42.7 ± 4.1 | <0.05 | [2] |

| Bay 65-1942 (at reperfusion) | 42.7 ± 7.5 | <0.05 | [2] |

| Bay 65-1942 (2h post-reperfusion) | 29.4 ± 5.2 | <0.05 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

IKKβ Kinase Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of Bay 65-1942 against IKKβ.

Caption: Workflow for an in vitro IKKβ kinase assay.

Methodology:

-

Reagents: Recombinant human IKKβ, GST-tagged IκBα (1-54) as a substrate, [γ-32P]ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), and serial dilutions of this compound.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant IKKβ, and the desired concentration of Bay 65-1942 or vehicle (DMSO).

-

Initiation: Add GST-IκBα and [γ-32P]ATP to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated GST-IκBα.

-

Quantification: The intensity of the phosphorylated substrate bands is quantified using densitometry.

-

IC50 Determination: The percentage of inhibition for each concentration of Bay 65-1942 is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTS) Assay

This protocol describes the use of an MTS assay to assess the effect of Bay 65-1942 on cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., MYL-R) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).[2]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status and levels of key proteins in the NF-κB pathway.

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a short period.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its ATP-competitive mechanism of action effectively blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of IKKβ inhibition in various disease contexts. The high selectivity of Bay 65-1942 makes it a superior tool for dissecting the specific roles of IKKβ in cellular processes.

References

Bay 65-1942 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective IKKβ Inhibitor

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[6][7] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in research settings.

Chemical Properties and Storage

This compound is the hydrochloride salt of Bay 65-1942.[8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 7-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-2H-pyrido[2,3-d][9][10]oxazin-2-one hydrochloride | [1][2][8] |

| Molecular Formula | C₂₂H₂₆ClN₃O₄ | [8][11] |

| Molecular Weight | 431.91 g/mol | [8][11] |

| CAS Number | 600734-06-3 | [3][8] |

| Appearance | White to off-white solid | [8] |

| Purity (HPLC) | ≥98% | |

| Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. | [12] |

| Storage (Solution) | Solutions are unstable. Prepare fresh or store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [8][13] |

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 acts as a selective, ATP-competitive inhibitor of IKKβ.[1][2][3] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central component of the canonical NF-κB signaling pathway.[14][15] In this pathway, various upstream stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs), activate the IKK complex.[14][16] IKKβ is the primary kinase responsible for the phosphorylation of the inhibitory protein IκBα.[9][17][18] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of target genes involved in inflammation, immunity, and cell survival.[4][16] Bay 65-1942, by competitively binding to the ATP-binding pocket of IKKβ, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.

References

- 1. Transcriptional Factor NF-κB as a Target for Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemdiv.com [chemdiv.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Portico [access.portico.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 10. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. mybiosource.com [mybiosource.com]

- 13. selleckchem.com [selleckchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Target Pathway of Bay 65-1942 Hydrochloride

Abstract

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders, neurodegenerative conditions, and cancer.[1][4][5] By specifically targeting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2] This action effectively sequesters NF-κB dimers in the cytoplasm, blocking their nuclear translocation and the subsequent transcription of pro-inflammatory and survival genes. This technical guide provides a detailed overview of the Bay 65-1942 target pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Target: IκB Kinase β (IKKβ)

The primary molecular target of Bay 65-1942 is the IκB kinase β (IKKβ), also known as IKK2.[5] IKKβ is a serine/threonine protein kinase that forms the catalytic core of the IKK complex, which also includes the kinase subunit IKKα and the regulatory subunit IKKγ (NEMO).[4][6][7] While both IKKα and IKKβ share structural homology, IKKβ is the principal kinase responsible for activating the canonical NF-κB pathway in response to pro-inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1).[1][4] The kinase activity of IKKβ toward IκB is reported to be 20-50 times higher than that of IKKα, establishing its dominant role in this signaling cascade.[5][8]

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of IKKβ and preventing the phosphorylation of its substrates.[2][4] This targeted inhibition disrupts the following key steps in the canonical NF-κB signaling cascade:

-

Stimulation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs, e.g., LPS) bind to their respective receptors, initiating signaling cascades that converge on the IKK complex.[4]

-

IKK Complex Activation: The IKK complex is activated, leading to the phosphorylation of IKKβ on serine residues S177 and S181 in its activation loop.[5][8]

-

IκBα Phosphorylation: Activated IKKβ phosphorylates the inhibitor of κBα (IκBα) at serines 32 and 36.[5] This is the key step blocked by Bay 65-1942.

-

IκBα Degradation: Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signals (NLS) on the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[4]

-

Gene Transcription: In the nucleus, the p65/p50 dimer binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, driving the transcription of hundreds of genes involved in inflammation (e.g., TNF-α, IL-6), cell survival, and proliferation.[2][4]

By inhibiting IKKβ, Bay 65-1942 stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively shutting down the inflammatory and pro-survival signaling output of the pathway.

Quantitative Data and Selectivity Profile

The efficacy and specificity of Bay 65-1942 have been characterized through various enzymatic and cell-based assays. The compound exhibits high affinity for IKKβ and significant selectivity over other kinases, including the closely related IKKα.

| Parameter | Value | Target/System | Reference |

| Enzymatic Activity | |||

| IKKβ Inhibition | 2 nM (unspecified metric) | IKKβ kinase activity | [1] |

| IKKβ Ki | 4 nM | GST-IκBα substrate | [4][9] |

| IKKα IC50 | 135 nM | IKKα kinase activity | [1][4][9] |

| Selectivity | >50-fold | IKKβ vs. IKKα | [2] |

| Off-Target Kinases | >10 µM (IC50) | IKKε, MKK4/7, ERK1, Syk, Lck, etc. | [4][9] |

| Cellular Activity | |||

| Concentration (in vitro) | 10 µM | MYL-R CML cells | [3][10][11] |

| Synergy (IC50) | CI = 0.56 ± 0.09 | with MEK inhibitor AZD6244 | [3][11] |

| Synergy (IC75) | CI = 0.48 ± 0.01 | with MEK inhibitor AZD6244 | [3][11] |

| Apoptosis Induction | 1.3-fold increase | Caspase 3/7 activity (alone) | [3] |

| Apoptosis (Synergy) | 3.2-fold increase | Caspase 3/7 (with AZD6244) | [3] |

CI = Combination Index. CI < 1 indicates synergism.

Experimental Protocols

The preclinical efficacy of Bay 65-1942 has been demonstrated in multiple models. Below are summaries of key experimental methodologies.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion (IR) Injury

This protocol was designed to assess the cardioprotective effects of IKKβ inhibition.[2]

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) artery with a suture to induce ischemia.

-

After a defined ischemic period (e.g., 30-60 minutes), release the suture to allow reperfusion.

-

-

Drug Administration:

-

Endpoint Analysis (24 hours post-reperfusion):

-

Infarct Size Measurement: Excise the heart, stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (white) tissue, and quantify the infarct size as a percentage of the area at risk (AAR).[2]

-

Western Blot Analysis: Prepare protein lysates from left ventricular homogenates. Perform SDS-PAGE and immunoblotting for phospho-IκBα and phospho-p65 to confirm target engagement. Use β-tubulin as a loading control.[2]

-

Cytokine Measurement: Collect serum and measure levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).[2]

-

In Vitro Cell Viability and Synergy Assay

This methodology was used to evaluate the effect of Bay 65-1942, alone and in combination with other inhibitors, on cancer cell lines.[11]

-

Cell Line: MYL-R, an imatinib-resistant chronic myelogenous leukemia (CML) cell line.

-

IC50 Determination:

-

Plate MYL-R cells in 96-well plates.

-

Treat cells with serial dilutions of Bay 65-1942 for 48 hours.

-

Assess cell viability using an MTS assay, which measures mitochondrial activity in living cells.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Synergy Study:

-

Treat MYL-R cells for 24-48 hours with:

-

Bay 65-1942 (e.g., 10 µM)

-

A second inhibitor, such as MEK inhibitor AZD6244 (e.g., 5 µM)

-

A combination of both inhibitors

-

DMSO as a vehicle control

-

-

Measure cell viability using the MTS assay.

-

Calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn). A CI value less than 1 indicates a synergistic effect.

-

-

Apoptosis Assay:

-

Treat cells as described for the synergy study.

-

Measure apoptosis by quantifying caspase-3 and caspase-7 activity using a luminescent or fluorescent substrate-based assay. An increase in signal indicates apoptosis induction.[3]

-

References

- 1. Portico [access.portico.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemdiv.com [chemdiv.com]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One [journals.plos.org]

KINK-1: A Potent and Selective IKKβ Inhibitor for NF-κB Signal Transduction Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, most notably cancer and chronic inflammatory diseases.[2][3] The IκB kinase (IKK) complex, particularly its β subunit (IKKβ), represents a pivotal node in the canonical NF-κB activation pathway, making it a prime target for therapeutic intervention.[3][4] KINK-1 (Kinase Inhibitor of NF-κB-1), also known as Bay 65-1942, has emerged as a potent and highly selective small-molecule inhibitor of IKKβ.[5] This technical guide provides a comprehensive overview of KINK-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in cancer research.

Introduction to NF-κB Signaling and the Role of IKKβ

The NF-κB family of transcription factors typically resides in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs).[1] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex is activated.[2] This complex, comprising the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins.[3] This phosphorylation event targets IκBs for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes involved in diverse cellular responses.[3] IKKβ is the predominant kinase responsible for stimulus-induced IκBα phosphorylation in the canonical NF-κB pathway.[3]

KINK-1: A Selective IKKβ Inhibitor

KINK-1 is a small-molecule inhibitor that demonstrates high affinity and selectivity for the IKKβ subunit.[5] By targeting the ATP-binding pocket of IKKβ, KINK-1 effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and the subsequent nuclear translocation and activation of NF-κB.[1][2] This targeted inhibition of IKKβ makes KINK-1 a valuable tool for dissecting the intricacies of NF-κB signaling and a promising candidate for therapeutic development.

Quantitative Data on KINK-1 Inhibition

The potency and selectivity of KINK-1 have been quantitatively assessed through various in vitro assays. The following tables summarize the key inhibitory parameters of KINK-1.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (IKKβ) | 4 nM | IKKβ-catalyzed GST-IκBα(1–54) phosphorylation (200 nM ATP) | [5] |

| Ki (IKKβ) | 2 nM | Against ATP | [5] |

| Ki (IKKα) | 135 nM | Against ATP | [5] |

| Cell-based NF-κB Inhibition (IC50) | 18 - 502 nM | Various human and murine cell cultures | [5] |

Table 1: In Vitro Inhibitory Activity of KINK-1

| Cell Line | Treatment | Effect | Reference |

| Melanoma (A375) | KINK-1 (5 µM) | Repression of camptothecin-induced chemokines (CXCL1, CXCL8) and CCL1 | [6] |

| Melanoma | KINK-1 | Markedly increased the activities of some cytostatic agents | [1] |

| Melanoma | KINK-1 | Abrogated doxorubicin-induced NF-κB activation | [1] |

Table 2: Cellular Effects of KINK-1 in Combination Therapy

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway and KINK-1 Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by KINK-1.

Caption: KINK-1 inhibits IKKβ within the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Experimental Workflow for Characterizing KINK-1 Activity

The following diagram outlines a typical experimental workflow to assess the efficacy of KINK-1.

Caption: A generalized workflow for evaluating the inhibitory effects of KINK-1 on the NF-κB signaling pathway.

Detailed Experimental Protocols

Western Blot for IκBα Phosphorylation

This protocol is designed to detect the levels of phosphorylated and total IκBα in cell lysates.[7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total-IκBα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the bands using an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to a specific DNA consensus sequence.[8][9]

Materials:

-

Nuclear extraction buffer

-

Biotin- or radio-labeled oligonucleotide probe with an NF-κB consensus binding site

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

TBE buffer

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

-

Binding Reaction: In a microfuge tube, combine nuclear extract, poly(dI-dC), and binding buffer. Incubate on ice.

-

Probe Addition: Add the labeled oligonucleotide probe and incubate at room temperature.

-

Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer.

-

Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane and detect the signal using the appropriate system.

Immunofluorescence for NF-κB Nuclear Translocation

This method visualizes the subcellular localization of NF-κB.[10][11]

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat as required.

-

Fixation: Fix the cells with paraformaldehyde.

-

Permeabilization: Permeabilize the cells with Triton X-100.

-

Blocking: Block non-specific binding sites.

-

Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides.

-

Imaging: Visualize and quantify the nuclear translocation of NF-κB using a microscope.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

qRT-PCR is used to measure the expression levels of NF-κB target genes.[12][13]

Materials:

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the cDNA, primers, and master mix.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes.

Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity

This assay provides a quantitative measure of NF-κB-dependent gene transcription.[14][15]

Materials:

-

Cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection and Treatment: Transfect cells with the reporter plasmid and treat with KINK-1 and/or stimuli.

-

Cell Lysis: Lyse the cells according to the assay kit instructions.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

Conclusion

KINK-1 is a powerful and selective tool for investigating the NF-κB signaling pathway. Its specific inhibition of IKKβ allows for the precise dissection of canonical NF-κB signaling in various biological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize KINK-1 in their studies, ultimately contributing to a deeper understanding of NF-κB-mediated pathophysiology and the development of novel therapeutic strategies.

References

- 1. KINK-1, a novel small-molecule inhibitor of IKKbeta, and the susceptibility of melanoma cells to antitumoral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The influence of NF-κB signal-transduction pathways on the murine inner ear by acoustic overstimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bowdish.ca [bowdish.ca]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of Bay 65-1942 Hydrochloride: A Selective IKKβ Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride, also known as Compound A, is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ). Identified through high-throughput screening by Bayer, this small molecule has been instrumental in elucidating the role of the canonical NF-κB signaling pathway in various pathological conditions. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data of this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows to support further research and development efforts in the field of inflammation, oncology, and cardiovascular disease.

Discovery and History

Bay 65-1942 emerged from a high-throughput screening campaign conducted by Bayer to identify inhibitors of IKKβ, a critical kinase in the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] The initial hit, a 2-amino-6-(2-hydroxyphenyl)-pyridine scaffold, underwent several rounds of medicinal chemistry optimization to improve potency and selectivity, ultimately leading to the identification of Bay 65-1942.[1] The compound has been extensively used as a research tool to probe the function of IKKβ in various disease models, including rheumatoid arthritis, pulmonary inflammation, myocardial ischemia-reperfusion injury, and cancer.[1][2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of IKKβ.[2][4][5] The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a central node in the canonical NF-κB pathway.[3][6] Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex is activated, leading to the phosphorylation of the inhibitory protein IκBα by IKKβ.[2][6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[3][7] By competitively binding to the ATP pocket of IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for Bay 65-1942.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (over IKKβ) | Reference |

| IKKβ | Kinase Activity | 2 | 4 | - | [1][3] |

| IKKα | Kinase Activity | 135 | - | >67-fold | [1][3] |

| Other Kinases (IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, PKC) | Kinase Activity | - | >10,000 | >2500-fold | [3] |

Table 2: Cellular Activity

| Cell Type | Stimulus | Assay | IC50 | Reference |

| MYL-R cells | - | MTS assay (48h) | 10 µM | [4] |

| Monocytes | LPS | TNF-α, IL-6, IL-8 release | 170-320 nM | [1] |

Table 3: In Vivo Efficacy in a Murine Model of Myocardial Ischemia-Reperfusion Injury

| Treatment Group | Dosage (i.p.) | Outcome Measure | Result | Reference |

| Vehicle | - | Infarct-to-Area at Risk (AAR) Ratio | 70.7 ± 3.4% | [2][4][8] |

| Bay 65-1942 (pre-ischemia) | 5 mg/kg | Infarct-to-Area at Risk (AAR) Ratio | 42.7 ± 4.1% | [2][4][8] |

| Bay 65-1942 (at reperfusion) | 5 mg/kg | Infarct-to-Area at Risk (AAR) Ratio | 42.7 ± 7.5% | [2][4][8] |

| Bay 65-1942 (2h post-reperfusion) | 5 mg/kg | Infarct-to-Area at Risk (AAR) Ratio | 29.4 ± 5.2% | [2][4][8] |

| Vehicle | - | Serum CK-MB (1h post-reperfusion) | Elevated | [2][4][8] |

| Bay 65-1942 (pre-ischemia) | 5 mg/kg | Serum CK-MB (1h post-reperfusion) | 14,170 ± 3,219 units (significantly attenuated) | [4][8] |

| Vehicle | - | Serum TNF-α (1h post-reperfusion) | 248.6 ± 25 pg/ml | [2] |

| Bay 65-1942 (pre-ischemia) | 5 mg/kg | Serum TNF-α (1h post-reperfusion) | 22.4 ± 7.3 pg/ml | [2] |

| Vehicle | - | Serum IL-6 (1h post-reperfusion) | 5,974 ± 1,976 pg/ml | [2] |

| Bay 65-1942 (pre-ischemia) | 5 mg/kg | Serum IL-6 (1h post-reperfusion) | Significantly reduced | [2] |

Detailed Experimental Protocols

IKKβ Kinase Activity Assay

This protocol is a representative method for determining the in vitro potency of IKKβ inhibitors.

-

Reagents and Materials:

-

Recombinant human IKKβ enzyme

-

GST-IκBα (1-54) substrate

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³³P]ATP

-

This compound (or other test compounds) in DMSO

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Bay 65-1942 in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant IKKβ enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature.

-

Add the GST-IκBα substrate to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

-

In Vivo Myocardial Ischemia-Reperfusion (IR) Injury Model

This protocol describes a common animal model to evaluate the cardioprotective effects of compounds like Bay 65-1942.[2][4][8]

-

Animals:

-

Procedure:

-

Anesthetize the mice (e.g., with ketamine/xylazine).

-

Intubate the animals and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by visual blanching of the myocardium.

-

After 30 minutes of ischemia, release the ligature to allow for reperfusion.[4][8]

-

Administer Bay 65-1942 (5 mg/kg) or vehicle (e.g., 10% Cremophor in water) via intraperitoneal (i.p.) injection at specified time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion.[4][8]

-

After 24 hours of reperfusion, euthanize the animals.

-

Excise the heart and measure the infarct size. This is typically done by perfusing the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR) and then staining the heart slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

-

Calculate the infarct size as a percentage of the AAR.

-

In separate cohorts, collect blood samples at 1 hour post-reperfusion to measure serum levels of cardiac injury markers (e.g., CK-MB) and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[2][4][8]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

Caption: Experimental workflow for the in vivo myocardial ischemia-reperfusion model.

References

- 1. Portico [access.portico.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chemdiv.com [chemdiv.com]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

CmpdA: A Selective IKKβ Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of CmpdA, a novel and selective small-molecule inhibitor of IκB kinase β (IKKβ). IKKβ is a critical serine/threonine kinase that plays a central role in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation, immunity, cell survival, and proliferation.[1] Due to its significant role in the pathophysiology of various diseases, including cancer and inflammatory disorders, IKKβ has emerged as a promising therapeutic target.[1][2] CmpdA serves as a potent tool for investigating the biological functions of IKKβ and as a lead compound for the development of novel therapeutics.[2]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on CmpdA's mechanism of action, quantitative efficacy, and associated experimental methodologies.

Mechanism of Action

CmpdA functions as an ATP-competitive inhibitor, targeting the kinase activity of IKKβ.[2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα, which binds to the NF-κB heterodimer (typically p50/p65).[3][4] Upon stimulation by various signals, such as proinflammatory cytokines like TNFα or IL-1, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[4][5]

IKKβ is the crucial kinase in this complex for most inflammatory stimuli.[5] Activated IKKβ phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, allowing the active NF-κB dimer to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in inflammation, cell survival, and proliferation.[7][8]

CmpdA selectively inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα.[2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and subsequent activation of NF-κB target genes.[2][9] Studies have shown that CmpdA treatment leads to a prominent inhibition of IKKβ phosphorylation without affecting IKKα phosphorylation.[2]

Caption: Canonical NF-κB signaling pathway and the inhibitory action of CmpdA.

Quantitative Data

The efficacy and selectivity of CmpdA have been characterized through various in vitro and cellular assays. The data below are compiled from studies on its effects in cancer cell lines.

Table 1: In Vitro and Cellular Efficacy of CmpdA

| Parameter | Target/Cell Line | Value | Remarks |

|---|---|---|---|

| Inhibition of IκBα Phosphorylation | PC3 Prostate Cancer Cells | Effective at 2 µM | Time-dependent inhibition observed from 0.5 to 2 hours.[2][9] |

| Inhibition of p65 Phosphorylation | PC3 Prostate Cancer Cells | Effective at 2 µM | Maximal inhibition observed at 24 hours.[2] |

| Inhibition of NF-κB Reporter Activity | PC3 Prostate Cancer Cells | Dose-dependent | Significant inhibition at concentrations of 2 µM and higher.[9] |

| Cell Proliferation Inhibition | DU145 Prostate Cancer Cells | Dose-dependent | CmpdA dramatically inhibited cell proliferation.[9] |

| Tumoursphere Formation Inhibition | A549 & H358 Lung Cancer Cells | Effective at 5-10 µM | Dose-dependent reduction in tumoursphere number and size.[10] |

Table 2: In Vivo Efficacy of CmpdA in a Xenograft Model

| Cancer Type | Animal Model | Dosage & Administration | Outcome |

|---|---|---|---|

| Prostate Cancer (PC3 cells) | Xenograft | Not specified | Significantly inhibits tumor growth without apparent in vivo toxicity.[2][11] |

| KRAS-induced Lung Cancer | Xenograft | Not specified | CmpdA effectively inhibited tumor growth.[2] |

Biological Effects and Therapeutic Potential

CmpdA has demonstrated significant anti-cancer activity in preclinical models, particularly in cancers with constitutively active IKKβ/NF-κB signaling, such as prostate and certain lung cancers.[2][10]

-

Anti-proliferative and Pro-apoptotic Effects: CmpdA treatment inhibits cell proliferation and induces apoptosis in cancer cells.[2][9] This is evidenced by increased levels of cleaved caspase-3 and increased caspase-3/7 activity.[9]

-

Inhibition of Cancer Stemness: A key finding is CmpdA's ability to suppress cancer stem-like cell (CSC) properties. It significantly reduces the formation of tumourspheres in KRAS-mutant lung cancer cells.[10] Furthermore, it inhibits the expression of key CSC-related transcription factors like Nanog, Sox2, and Oct-4.[2][11]

-

Suppression of Epithelial-to-Mesenchymal Transition (EMT) and Migration: IKKβ signaling is implicated in EMT, a process critical for cancer cell migration and invasion.[2] CmpdA has been shown to inhibit cell migration and suppress EMT markers such as Slug and Snail.[2]

-

Synergistic Activity: CmpdA acts synergistically with conventional chemotherapeutic agents. For instance, it enhances the anti-proliferative effects of docetaxel (B913) in prostate cancer cells.[2][11]

These findings highlight the therapeutic potential of targeting the IKKβ pathway with selective inhibitors like CmpdA, not only to reduce tumor bulk but also to target the resilient cancer stem cell populations that drive tumor recurrence and metastasis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of CmpdA.

This assay directly measures the ability of CmpdA to inhibit the enzymatic activity of IKKβ.

Objective: To determine the IC50 value of CmpdA for IKKβ.

Materials:

-

Recombinant active IKKβ enzyme.

-

IKKβ substrate (e.g., a synthetic peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα(1-54)).

-

ATP (including radiolabeled [γ-³²P]ATP or cold ATP for luminescence-based assays).

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

CmpdA stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection.

Procedure:

-

Compound Preparation: Prepare serial dilutions of CmpdA in kinase assay buffer. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the IKKβ enzyme and the IκBα substrate peptide to each well.

-

Inhibitor Addition: Add the diluted CmpdA or DMSO control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for IKKβ.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection (ADP-Glo™ Method):

-

Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each CmpdA concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro IKKβ kinase assay.

This assay is used to measure the phosphorylation status of key proteins in the NF-κB pathway within cells.

Objective: To determine the effect of CmpdA on the phosphorylation of IKKα/β, IκBα, and p65 in a cellular context.

Materials:

-

Cancer cell line (e.g., PC3, DU145).

-

Cell culture medium and supplements.

-

CmpdA stock solution (in DMSO).

-

Stimulating agent (e.g., TNF-α), if the pathway is not constitutively active.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IKKα/β, anti-phospho-IκBα, anti-phospho-p65, and antibodies for total proteins and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CmpdA (e.g., 2-10 µM) or DMSO for the desired time periods (e.g., 0.5 to 48 hours).[9] If needed, stimulate with TNF-α for 15-30 minutes before harvesting.

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein or loading control signal.

This assay assesses the effect of CmpdA on the self-renewal capacity of cancer stem-like cells.

Objective: To evaluate the ability of CmpdA to inhibit cancer stemness.[10]

Materials:

-

Cancer cell line (e.g., A549, H358).

-

Ultra-low attachment plates or flasks.

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

CmpdA stock solution (in DMSO).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with sphere medium.

-

Treatment: Add CmpdA at various concentrations (e.g., 5-10 µM) or a DMSO vehicle control to the wells.[10]

-

Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO₂. Add fresh medium and CmpdA every 3-4 days.

-

Quantification: After the incubation period, count the number of tumourspheres (typically defined as spheres >50 µm in diameter) per well using a microscope.

-

Analysis: Compare the number and size of tumourspheres in CmpdA-treated wells to the DMSO control wells. Calculate the percentage of inhibition.

Conclusion

CmpdA is a valuable chemical probe for elucidating the complex roles of the IKKβ/NF-κB signaling pathway. Its demonstrated selectivity and potent biological activity in vitro and in vivo, particularly in inhibiting cancer cell proliferation, survival, migration, and stemness, underscore its potential as a lead compound for the development of targeted cancer therapies.[2][10] The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic applications of CmpdA and other IKKβ inhibitors. Continued research into compounds like CmpdA is crucial for translating our understanding of NF-κB signaling into effective clinical treatments for a range of debilitating diseases.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IκB kinase β/NF-κB signaling in human prostate cancer by a novel IκB kinase β inhibitor CmpdA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting IκB Kinase β/NF-κB Signaling in Human Prostate Cancer by a Novel IκB Kinase β Inhibitor CmpdA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IKKβ in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Abstract

IκB kinase β (IKKβ), also known as IKK2, is a serine-threonine protein kinase that serves as the master regulator of the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a cornerstone of the innate and adaptive immune systems, orchestrating the expression of a vast array of genes involved in inflammation, cell survival, and proliferation. Given its central role, deregulated IKKβ activity is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neuroinflammatory conditions.[1][2] Consequently, IKKβ has become a major focus for therapeutic intervention.[3] However, its function is complex; beyond its well-documented pro-inflammatory actions, IKKβ also possesses critical anti-inflammatory and pro-survival roles that are context- and tissue-specific.[4][5] This complexity presents both opportunities and challenges for drug development. This technical guide provides an in-depth examination of the IKKβ signaling cascade, its multifaceted role in various diseases, key experimental methodologies for its study, and quantitative data to support researchers and drug development professionals in this field.

The IKKβ-NF-κB Signaling Pathway: A Molecular Deep Dive

The canonical NF-κB pathway is the principal signaling route for a wide range of inflammatory and immune stimuli.[6] IKKβ is the primary catalytic component responsible for transducing these upstream signals into NF-κB activation.[7]

Structure and Activation of the IKK Complex

The IκB kinase (IKK) complex is a high molecular weight multi-protein assembly. Its core consists of two catalytic subunits, IKKα and IKKβ, and a crucial regulatory subunit, IKKγ, also known as NF-κB essential modulator (NEMO).[8] While structurally similar, IKKα and IKKβ have distinct roles. IKKβ is the dominant kinase in the canonical pathway, responding to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and lipopolysaccharide (LPS).[3][9]

Upstream Activation Cascade

The activation of IKKβ is a tightly regulated, multi-step process initiated by diverse stimuli.

-

Receptor Engagement: Pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs) like LPS bind to their respective cell surface receptors, such as the TNF receptor (TNFR), IL-1 receptor (IL-1R), or Toll-like receptors (TLRs).[6][10]

-

Signalosome Assembly: This binding triggers the recruitment of various adaptor proteins and E3 ubiquitin ligases, forming a receptor-proximal signalsome.

-

Upstream Kinase Activation: Key upstream kinases, most notably TGF-β-activated kinase 1 (TAK1) and MEKK3, are recruited to this complex and activated.[3]

-

IKKβ Phosphorylation: Activated TAK1 directly phosphorylates IKKβ on serine 177 (Ser177) within its activation loop.[11][12] This initial phosphorylation event primes IKKβ for a subsequent trans-autophosphorylation on serine 181 (Ser181), leading to its full catalytic activation.[3][12] Mutation of these serine residues to alanine (B10760859) abrogates NF-κB activation in response to TNF-α, IL-1, and LPS.[9]

Downstream Events: NF-κB Activation

Once activated, IKKβ executes its primary function: phosphorylating the inhibitor of κB (IκB) proteins, most notably IκBα.

-

IκBα Phosphorylation: In unstimulated cells, IκBα binds to NF-κB dimers (typically p65/p50), masking their nuclear localization sequence (NLS) and sequestering them in the cytoplasm.[3] Activated IKKβ phosphorylates IκBα at two specific N-terminal serines, Ser32 and Ser36.[3][9]

-

Ubiquitination and Degradation: This phosphorylation event creates a recognition site for the SCF/β-TrCP E3 ubiquitin ligase complex, which polyubiquitinates IκBα.[3][11] The polyubiquitinated IκBα is then rapidly degraded by the 26S proteasome.[13]

-

NF-κB Nuclear Translocation and Gene Transcription: The degradation of IκBα unmasks the NLS of the NF-κB dimer, allowing it to translocate into the nucleus.[6] Inside the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.[6] This binding initiates the transcription of hundreds of genes, including pro-inflammatory cytokines (TNF-α, IL-6), chemokines, adhesion molecules, and anti-apoptotic proteins.[3]

References

- 1. Targeting IKKβ for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing functions of IKKβ during acute and chronic intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Understanding the Role of IKKβ in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Bay 65-1942 Hydrochloride: A Technical Guide for Cancer Research

An In-depth Examination of a Selective IKKβ Inhibitor for Drug Development Professionals, Researchers, and Scientists

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in cancer models, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for cancer research and therapeutic development.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.[4][5] The canonical NF-κB pathway is predominantly activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[5][6] A key regulatory node in this pathway is the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[5] IKKβ is the primary kinase responsible for phosphorylating the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation.[6] This process allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[1][5]

Given the central role of IKKβ in activating NF-κB, it has emerged as a promising therapeutic target for diseases characterized by chronic inflammation and aberrant cell survival, including cancer.[6][] this compound, also known as Compound A, has been identified as a highly selective and potent ATP-competitive inhibitor of IKKβ.[1][8] Its ability to specifically block the catalytic activity of IKKβ makes it a valuable tool for investigating the role of the NF-κB pathway in cancer and for exploring the therapeutic potential of IKKβ inhibition.[1][4]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of IKKβ. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IKKβ enzyme and preventing the transfer of phosphate (B84403) to its substrate, IκBα.[8][9] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1] The selectivity of Bay 65-1942 for IKKβ over IKKα is a key feature, allowing for the specific interrogation of the canonical NF-κB pathway.[4][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Kinase/Target | Assay Conditions | Reference |

| Ki | 2 nM | IKKβ | Against ATP | [8] |

| Ki | 135 nM | IKKα | Against ATP | [8] |

| IC50 | 4 nM | IKKβ | GST-IκBα(1–54) phosphorylation (200 nM ATP) | [8] |

| IC50 | 10 µM | IKKβ | In MYL-R cells | [11] |

| IC50 | 18 - 502 nM | NF-κB activation | Various human and murine cultures | [8] |

| IC50 | >10 µM | IKK3, 27 other kinases, lipases, phosphatases, caspases, and MMPs | Not specified | [8] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment | Effect | Reference |

| LPS-induced plasma TNF-α production in mice | 9.1 mg/kg p.o. (EC50) | Inhibition of TNF-α production | [8] |

| LPS-induced plasma TNF-α production in rats | 6.6 mg/kg p.o. (EC50) | Inhibition of TNF-α production | [8] |

| OVA-induced lung inflammation in a rat model of asthma | <0.3 mg/kg p.o. (ED50) | Inhibition of lung inflammation | [8] |

| Murine model of acute ischemia-reperfusion injury | 5 mg/kg i.p. | Significant reduction in left ventricular infarct size | [9] |

Table 3: Cell-Based Assay Data (MYL-R Cells)

| Assay | Treatment | Result | Reference |

| Cell Viability (MTS assay, 48h) | 10 µM Bay 65-1942 | ~37% reduction in cell viability | [12][13] |

| Cell Viability (MTS assay, 48h) | 5 µM AZD6244 + 10 µM Bay 65-1942 | ~84% reduction in cell viability (synergistic) | [12][13] |

| IκBα mRNA expression (qRT-PCR, 12h) | 10 µM Bay 65-1942 | ~2-fold decrease | [12][13] |

| IL-6 mRNA expression (qRT-PCR, 12h) | 10 µM Bay 65-1942 | ~4.4-fold increase | [12][13] |

| Caspase 3/7 Activation | 10 µM Bay 65-1942 | 1.3-fold increase | [14] |

| Caspase 3/7 Activation | 5 µM AZD6244 + 10 µM Bay 65-1942 | 3.2-fold increase | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability (MTS) Assay

This protocol is adapted from studies on drug-resistant leukemia cells.[12][13][14]

Materials:

-

MYL-R cells

-

RPMI growth medium

-

96-well plates

-

This compound

-

AZD6244 (MEK inhibitor)

-

DMSO (vehicle control)

-

MTS reagent

Procedure:

-

Seed MYL-R cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of RPMI growth medium.[14]

-

Prepare stock solutions of Bay 65-1942 and AZD6244 in DMSO.

-

Treat the cells with the desired concentrations of the inhibitors (e.g., 10 µM Bay 65-1942, 5 µM AZD6244, or a combination), ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

-

After 24 hours of incubation, carefully remove the medium and replenish with fresh medium containing the respective inhibitors.[13]

-

Incubate the cells for a total of 48 hours from the initial treatment.[13][14]

-

Add MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability relative to the vehicle-treated control cells.

In Vivo Murine Model of Acute Ischemia-Reperfusion Injury

This protocol describes the use of Bay 65-1942 in a mouse model of myocardial injury.[9]

Materials:

-

Male C57BL/6 mice (8-10 weeks of age)

-

This compound

-

Vehicle (10% Cremophor in water)

-

Surgical instruments for left anterior descending (LAD) artery ligation

Procedure:

-

Dissolve this compound in the vehicle solution immediately before use.

-

Administer Bay 65-1942 (5 mg/kg) via intraperitoneal (i.p.) injection at one of the following time points:

-

Prior to ischemia

-

At the time of reperfusion

-

2 hours after the start of reperfusion

-

-

The control group receives an i.p. injection of the vehicle.

-

Induce 30 minutes of cardiac ischemia by ligating the LAD artery.

-

Release the ligation to allow for reperfusion.

-

After 24 hours of reperfusion, measure the infarct size.

-

To confirm myocardial injury, measure serum creatine (B1669601) kinase-muscle-brain fraction (CK-MB) levels 1 hour after reperfusion.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA expression in response to Bay 65-1942 treatment.[12][13]

References

- 1. Transcriptional Factor NF-κB as a Target for Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Portico [access.portico.org]

- 5. chemdiv.com [chemdiv.com]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KINK-1 hydrochloride ≥98% (HPLC) | 600734-06-3 [sigmaaldrich.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Portico [access.portico.org]

- 11. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One [journals.plos.org]

- 13. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Bay 65-1942 Hydrochloride: A Technical Guide for Neuroinflammation Research

An In-depth Examination of a Selective IKKβ Inhibitor for Drug Development Professionals, Researchers, and Scientists

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2] A key mediator of the inflammatory cascade within the central nervous system is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4] Bay 65-1942 hydrochloride, also known as Compound A, is a potent, ATP-competitive, and selective small-molecule inhibitor of IκB kinase β (IKKβ).[3][5][6][7][8][9] IKKβ is a crucial kinase in the canonical NF-κB signaling pathway.[1][3][10] By selectively targeting IKKβ, this compound offers a specific mechanism to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory genes and offering a promising therapeutic strategy for mitigating neuroinflammation.[1][3][11][12] This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data in neuroinflammation models, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a primary signaling cascade that responds to inflammatory stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]).[3][6] In a resting state, NF-κB dimers, typically the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1]

Upon stimulation, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), is activated.[3][10] The IKKβ subunit is the principal kinase responsible for phosphorylating IκBα.[1][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3][8]

This compound acts as an ATP-competitive inhibitor, specifically targeting the kinase activity of the IKKβ subunit.[5][6][7] This inhibition prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm.[3][4] Consequently, NF-κB-mediated gene transcription of pro-inflammatory factors is suppressed.[1][3] The selectivity of Bay 65-1942 for IKKβ over IKKα is a significant advantage, as IKKα is involved in the alternative NF-κB pathway and other cellular functions.[6]

References

- 1. Inhibition of IκB Kinase-β Protects Dopamine Neurons Against Lipopolysaccharide-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional Factor NF-κB as a Target for Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemdiv.com [chemdiv.com]

- 5. abmole.com [abmole.com]

- 6. Portico [access.portico.org]

- 7. selleckchem.com [selleckchem.com]

- 8. NF-κB - BioCrick [biocrick.com]

- 9. Immunology and Inflammation | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bay 65-1942 Hydrochloride: Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of Bay 65-1942 hydrochloride. The information is tailored for professionals in the fields of biomedical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Function and Mechanism of Action